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molecular formula C8H11BrO2 B074522 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione CAS No. 1195-91-1

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B074522
M. Wt: 219.08 g/mol
InChI Key: OCXANUSFMRALNG-UHFFFAOYSA-N
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Patent
US08093238B2

Procedure details

Bromine (0.51 mL, 10 mmol) was added dropwise to a solution of 5,5-dimethylcyclohexane-1,3-dione (1.4 g, 10 mmol) in AcOH (20 mL) at r.t. The reaction mixture was stirred for 2 h and then the product was isolated by filtration. The precipitate was washed with Et2O (2×100 mL) and then dried in vacuo give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 218.9 (M+H)+.
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1([CH3:12])[CH2:9][C:8](=[O:10])[CH2:7][C:6](=[O:11])[CH2:5]1>CC(O)=O>[Br:1][CH:7]1[C:8](=[O:10])[CH2:9][C:4]([CH3:12])([CH3:3])[CH2:5][C:6]1=[O:11]

Inputs

Step One
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
The precipitate was washed with Et2O (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1C(CC(CC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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